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Introduction
Infliximab is a chimeric monoclonal antibody that targets and neutralizes both the soluble and

transmembrane forms of tumor necrosis factor-alpha (TNF-α).[1][2] As a key pro-inflammatory

cytokine, TNF-α is implicated in numerous autoimmune and inflammatory diseases.[3][4]

Consequently, Infliximab is a cornerstone therapeutic and a critical tool for in vitro research into

inflammatory pathways. These application notes provide detailed protocols for utilizing

Infliximab in cell culture experiments to assess its biological activity, including TNF-α

neutralization, induction of apoptosis, and modulation of cytokine secretion.

Mechanism of Action: In Vitro Effects
Infliximab exerts its effects primarily by binding with high affinity to TNF-α, preventing the

cytokine from interacting with its receptors, TNFR1 and TNFR2.[1][5] This blockade disrupts

downstream inflammatory signaling cascades. Key in vitro mechanisms include:

Neutralization of TNF-α: Infliximab binds to both soluble and transmembrane TNF-α (mTNF-

α), inhibiting the "forward signaling" that leads to the activation of pathways like NF-κB and

MAP kinases.[6][7]

Induction of Apoptosis: By binding to mTNF-α on the surface of activated T lymphocytes and

monocytes, Infliximab can induce "reverse signaling" into the cell, leading to caspase-
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dependent apoptosis.[8][9][10] This is a significant mechanism for eliminating inflammatory

immune cells.[11]

Modulation of Cytokine Production: Infliximab treatment can alter the cytokine profile of

immune cells. It has been shown to decrease the production of pro-inflammatory cytokines

such as GM-CSF and IFN-γ while promoting the secretion of the anti-inflammatory cytokine

IL-10.[3][12][13]
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Caption: Infliximab's dual mechanism of action.

Application Notes
Cell Line Selection
The choice of cell line is critical and depends on the specific aspect of Infliximab's function

being investigated.
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Cell Line Cell Type Typical Application

L-929 Murine Fibrosarcoma

TNF-α

Neutralization/Cytotoxicity

Assays.[5][14]

WEHI 164 Murine Fibrosarcoma

TNF-α

Neutralization/Apoptosis

Assays.[15]

Jurkat Human T-cell Leukemia

Apoptosis induction, cytokine

profiling, signaling studies.[9]

[11]

THP-1 Human Monocytic Leukemia
Apoptosis induction, cytokine

profiling.[10]

PBMCs Primary Human Cells

Cytokine release assays,

mimicking systemic responses.

[8][12]

HepG2
Human Hepatocellular

Carcinoma

In vitro toxicology and

hepatotoxicity studies.[16]

Reporter Cells Engineered Cell Lines

TNF-α neutralization assays

(e.g., NF-κB-luciferase

reporter).[17]

Infliximab Preparation and Handling
Reconstitution: Reconstitute lyophilized Infliximab using sterile, nuclease-free water or

phosphate-buffered saline (PBS) to a stock concentration of 1-10 mg/mL. Gently swirl to

dissolve; do not shake, as this can denature the antibody.

Storage: Store the reconstituted stock solution in aliquots at -20°C or -80°C to avoid

repeated freeze-thaw cycles.[7] For short-term use (1-2 weeks), aliquots can be stored at

4°C.

Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate

sterile cell culture medium immediately before use.
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Experimental Controls
Proper controls are essential for interpreting results:

Untreated Control: Cells cultured in medium alone to establish a baseline for viability and

activity.

Vehicle Control: Cells treated with the same buffer used to dilute Infliximab.

Isotype Control: A non-specific chimeric IgG1 antibody used at the same concentration as

Infliximab to control for non-specific binding effects.

TNF-α Only Control: Cells treated with TNF-α alone to confirm the pro-inflammatory or pro-

apoptotic effect that Infliximab is intended to neutralize.

Infliximab Concentration Ranges for In Vitro Assays
The optimal concentration of Infliximab varies significantly by assay and cell type. It is

recommended to perform a dose-response curve to determine the IC50 or EC50 for each

specific experimental setup.

Assay Type
Typical Concentration
Range

Incubation Time

TNF-α Neutralization 0.01 - 10 µg/mL 18 - 72 hours[18]

Apoptosis Induction 1 - 20 µg/mL 4 - 48 hours[9][11]

Cytokine Secretion 10 ng/mL - 20 µg/mL 24 - 72 hours[1][12]

Signaling Studies (e.g., JNK) ~20 µg/mL 30 minutes - 18 hours[12]

Cell Viability (Toxicity) 0.002 mg/L - 5 g/L 24 - 72 hours[16]

Experimental Protocols
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Caption: General experimental workflow for Infliximab studies.

Protocol 1: TNF-α Neutralization Assay using L-929 Cells
Principle: L-929 cells are sensitive to TNF-α-induced cytotoxicity, especially in the presence of

a metabolic inhibitor like Actinomycin D. Infliximab neutralizes TNF-α, protecting the cells from

death. Cell viability is measured using a colorimetric assay like MTT or WST-1, where a higher

signal indicates greater neutralization activity.[5][14]

Materials:

L-929 cells (ATCC® CCL-1™)

Complete culture medium (e.g., DMEM with 10% FBS)

Recombinant human TNF-α

Infliximab and Isotype Control

Actinomycin D

MTT or WST-1 reagent

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1251215?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3650416/
https://www.researchgate.net/figure/Representative-TNF-neutralisation-assay-using-L929-cells-showing-the-performance-of-the_fig3_328764667
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


96-well flat-bottom plates

Plate reader (absorbance at 570 nm for MTT, 450 nm for WST-1)

Method:

Cell Seeding: Seed L-929 cells in a 96-well plate at a density of 2-5 x 10⁴ cells/well in 100 µL

of complete medium. Incubate overnight at 37°C, 5% CO₂.

Prepare Reagents:

Prepare serial dilutions of Infliximab and the isotype control in culture medium (e.g., from

10 µg/mL down to 0.01 µg/mL).

Prepare a fixed, suboptimal concentration of TNF-α (e.g., 10-20 ng/mL) in culture medium

containing Actinomycin D (final concentration 1-2 µg/mL). This concentration should be

determined empirically to cause ~80-90% cell death.

Treatment:

Carefully remove the medium from the cells.

Add 50 µL of the Infliximab/isotype control dilutions to the appropriate wells.

Add 50 µL of the TNF-α/Actinomycin D solution to all wells except the "cells only" control

wells (add 50 µL of medium with Actinomycin D instead).

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

Viability Measurement (MTT):

Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.

Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.

Incubate for 4 hours to overnight in the dark to dissolve formazan crystals.

Read absorbance at 570 nm.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

"cells only" control. Plot the dose-response curve and determine the IC50 (the concentration

of Infliximab that results in 50% neutralization of TNF-α activity).

Protocol 2: Apoptosis Induction Assay by Flow
Cytometry
Principle: This assay quantifies Infliximab's ability to induce apoptosis in cells expressing

transmembrane TNF-α, such as activated Jurkat T cells. Apoptosis is measured by staining

with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in

early apoptosis) and Propidium Iodide (PI) or 7-AAD (which enters cells with compromised

membranes in late apoptosis/necrosis).[9][11]

Materials:

Jurkat cells (ATCC® TIB-152™)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

Stimulants: Anti-CD3 and Anti-CD28 antibodies or PMA/Ionomycin

Infliximab and Isotype Control

Annexin V-FITC/PI Apoptosis Detection Kit

Flow cytometer

Method:

Cell Culture and Activation:

Culture Jurkat cells to a density of 0.5-1 x 10⁶ cells/mL.

Activate the cells for 4-24 hours with soluble anti-CD3 (2 ng/mL) and anti-CD28 (2 ng/mL)

antibodies to induce mTNF-α expression.[9] Unstimulated cells will serve as a negative

control.

Treatment:
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Plate 1 x 10⁶ activated cells per well in a 24-well plate.

Add Infliximab or isotype control at the desired final concentration (e.g., 10 µg/mL). Include

an untreated control.

Incubation: Incubate for 4 to 24 hours at 37°C, 5% CO₂.

Staining:

Harvest cells and wash twice with cold PBS.

Resuspend cells in 100 µL of 1X Binding Buffer provided in the apoptosis kit.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each sample.

Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Acquire at least

10,000 events per sample.

Data Analysis:

Gate on the main cell population to exclude debris.

Create a quadrant plot of Annexin V vs. PI.

Quantify the percentage of cells in each quadrant:

Lower-Left (Annexin V- / PI-): Live cells

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

Compare the percentage of apoptotic cells (early + late) between treatment groups.

Protocol 3: Cytokine Secretion Assay by ELISA
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Principle: This protocol measures the effect of Infliximab on the production and secretion of a

specific cytokine (e.g., IL-10 or IFN-γ) from immune cells like PBMCs. Cell culture supernatants

are collected after treatment and analyzed using a sandwich ELISA kit.[12][19]

Materials:

Human PBMCs, freshly isolated via Ficoll-Paque density gradient centrifugation.

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

Stimulant (e.g., Lipopolysaccharide (LPS) at 100 ng/mL or PHA).

Infliximab and Isotype Control.

Cytokine-specific ELISA kit (e.g., Human IL-10 ELISA).

96-well plate reader.

Method:

Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of

complete medium.

Treatment:

Prepare solutions of Infliximab or isotype control at 2X the final concentration in culture

medium.

Prepare a solution of the stimulant (e.g., LPS) at 2X the final concentration.

Add 50 µL of Infliximab/isotype control to the appropriate wells.

Add 50 µL of the stimulant to all wells except the unstimulated control. Add 50 µL of

medium to the unstimulated wells. Final volume should be 200 µL.

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.[20]
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Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the

supernatant without disturbing the cell pellet. Supernatants can be assayed immediately or

stored at -80°C.

ELISA Procedure:

Perform the ELISA according to the manufacturer’s protocol.[21][22][23] This typically

involves:

Adding standards and diluted supernatants to the antibody-coated plate.

Incubation, followed by washing.

Adding a detection antibody.

Incubation, followed by washing.

Adding an enzyme conjugate (e.g., HRP-Streptavidin).

Incubation, followed by washing.

Adding substrate solution and incubating for color development.

Adding a stop solution.

Data Analysis:

Read absorbance at the appropriate wavelength (e.g., 450 nm).

Generate a standard curve by plotting the absorbance of the standards against their

known concentrations.

Use the standard curve to calculate the concentration of the cytokine in each sample.

Compare the cytokine levels across the different treatment groups.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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